2-(Pyridin-2-yl)morpholine
Description
Significance of Pyridine (B92270) and Morpholine (B109124) Moieties in Modern Organic Synthesis and Medicinal Chemistry
The pyridine ring is a fundamental azaheterocycle that is present in a vast number of biologically active compounds and approved drugs. nih.gov Its nitrogen atom imparts polarity and the ability to participate in hydrogen bonding, which can enhance the solubility and bioavailability of less soluble molecules. enpress-publisher.com In medicinal chemistry, the pyridine nucleus is often incorporated into drug candidates to improve metabolic stability, permeability, potency, and binding affinity to biological targets. nih.gov Pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comfrontiersin.org
Similarly, the morpholine moiety is recognized as a "privileged structure" in medicinal chemistry. nih.govsci-hub.se This six-membered heterocyclic ring containing both a nitrogen and an oxygen atom offers a unique combination of properties. biosynce.com The presence of the oxygen atom and the weak basicity of the nitrogen atom provide a favorable pKa value and conformational flexibility. acs.org This allows morpholine-containing compounds to engage in various lipophilic and hydrophilic interactions, often leading to improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability. nih.govsci-hub.sebiosynce.com The morpholine ring is a versatile building block in organic synthesis, readily introduced through various synthetic methodologies. nih.govsci-hub.se
The combination of these two moieties in the 2-(pyridin-2-yl)morpholine scaffold is a strategic design element in the development of novel compounds with potentially synergistic or enhanced properties.
Historical Context and Evolution of Research on this compound and Analogous Structures
The historical development of compounds like this compound is rooted in the broader history of heterocyclic chemistry, which began in the early 19th century. The systematic study of nitrogen- and oxygen-containing ring systems led to the synthesis and characterization of morpholine itself. The name "morpholine" was coined by Ludwig Knorr, who incorrectly believed it to be a structural component of morphine.
The exploration of pyridylmorpholine structures is a more recent development, driven by the recognition of morpholine as a privileged scaffold in drug discovery. Early research in this area likely emerged from the systematic derivatization of pyridine and morpholine to explore new chemical space and biological activities. The synthesis of such hybrid molecules became more feasible with the development of modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions. google.com
While specific early historical accounts of this compound are not extensively documented in readily available literature, its evolution can be inferred from the growing interest in combining well-established pharmacophores to create novel molecular entities with improved drug-like properties.
Current Research Landscape and Emerging Trends for Pyridylmorpholine Derivatives
The current research landscape for pyridylmorpholine derivatives is vibrant and expanding, with these scaffolds being investigated for a wide range of therapeutic applications. A significant trend is the exploration of these compounds as modulators of central nervous system (CNS) targets. The morpholine moiety is known to improve brain permeability, making these derivatives attractive for treating neurodegenerative disorders. acs.org For instance, certain pyridylmorpholine derivatives have been investigated as potential agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a target for Alzheimer's disease. google.com
In the field of oncology, pyridylmorpholine scaffolds are being incorporated into the design of kinase inhibitors. nih.govsci-hub.se The ability of the morpholine ring to interact with target proteins and improve pharmacokinetic properties is a key advantage in this area. nih.gov Research has also extended to infectious diseases, with pyridylmorpholine derivatives being studied for their activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. acs.org
Furthermore, the development of efficient and scalable synthetic routes to functionalized pyridylmorpholines remains an active area of research. This includes the use of modern synthetic techniques like flow chemistry to optimize reaction conditions and improve yields. The ability to readily synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of lead candidates for drug development.
Below are interactive data tables summarizing the physicochemical properties and biological applications of selected this compound analogs based on available research data.
Table 1: Physicochemical Properties of Selected this compound Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 2-(2-Methylpyridin-4-yl)morpholine | C10H14N2O | 178.23 | 1.11 |
| 2-(5-Methylpyridin-2-yl)morpholine | C10H14N2O | 178.23 | Not Available |
| (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | C11H15N3O3 | 237.26 | Not Available |
Note: LogP values are predicted and can vary based on the calculation method.
Table 2: Investigated Biological Applications of this compound Derivatives
| Derivative Class | Therapeutic Area | Specific Target/Application |
| Substituted 2-(pyridin-2-yl)morpholines | Neurodegenerative Diseases | TREM2 agonists for Alzheimer's disease google.com |
| Pyridylmorpholine-containing compounds | Infectious Diseases | Anti-Trypanosoma cruzi activity for Chagas disease acs.org |
| Fused pyridylmorpholine structures | Oncology | Kinase inhibitors nih.govsci-hub.se |
| General this compound analogs | Central Nervous System Disorders | Treatment of CNS disorders google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYSUQONMBDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598292 | |
| Record name | 2-(Pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018656-53-5 | |
| Record name | 2-(Pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)morpholine | |
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Synthetic Methodologies and Strategies for 2 Pyridin 2 Yl Morpholine and Analogues
Catalytic Approaches for the Construction of the Pyridylmorpholine Core
Catalysis offers efficient and atom-economical pathways to the pyridylmorpholine skeleton. Both metal-based and organic catalysts have been employed to facilitate the key bond-forming steps required to assemble the target molecule.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide a direct method for forging the C-N bond between a pyridine (B92270) ring and a morpholine (B109124) moiety. The Buchwald-Hartwig amination is a prominent example of this approach, enabling the coupling of aryl halides or pseudo-halides with amines. wiley.comacs.org In a typical synthesis of a 2-(N-morpholinyl)pyridine, 2-chloropyridine (B119429) is reacted with morpholine in the presence of a palladium catalyst. wiley.com The development of specialized phosphine (B1218219) ligands has been critical to the success of these reactions, allowing for high yields even with historically challenging substrates like aryl chlorides. wiley.com Ylide-substituted phosphines, for instance, have been shown to be highly effective, facilitating quantitative coupling of morpholine with chlorobenzene (B131634) at room temperature with low catalyst loading. wiley.com
Another powerful strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives with aryl halides. nih.gov This method constructs the morpholine ring in a single step by forming a C-C and a C-N bond. Applying this to the synthesis of a pyridylmorpholine analogue would involve coupling an appropriate N-protected amino alcohol with a 2-bromopyridine, leading to the formation of the desired heterocyclic product as a single stereoisomer. nih.gov
| Reaction Type | Metal/Ligand System | Substrates | Key Features | Ref |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ylide-substituted phosphine | 4-chlorotoluene, Morpholine | Quantitative conversion at room temperature with 0.5 mol% catalyst loading. | wiley.com |
| Intramolecular Carboamination | Pd(OAc)₂ / P(2-furyl)₃ | O-allyl ethanolamine, Aryl bromide | Forms cis-3,5-disubstituted morpholines in a stereocontrolled manner. | nih.gov |
Organocatalysis, which uses small organic molecules to accelerate reactions, presents a metal-free alternative for constructing the morpholine ring. These methods often provide high levels of stereocontrol. A key strategy is the aza-Michael addition, where an amine attacks an activated alkene. An organocatalytic desymmetric double aza-Michael addition cascade has been developed to access fused morpholine structures with excellent yields and stereoselectivities. nih.gov This demonstrates the potential for building complex morpholine rings onto which a pyridine group could be pre-installed or added later.
Functionalization of Pre-existing Pyridine and Morpholine Rings
An alternative to building the heterocyclic rings from scratch is to connect pre-existing pyridine and morpholine units. This is often achieved through the activation of otherwise inert C-H bonds or by designing intramolecular cyclization reactions from functionalized precursors.
Direct C-H activation has emerged as a powerful and atom-economical tool for forming new bonds without the need for pre-functionalized starting materials. nih.gov The pyridine ring is particularly amenable to C-H activation at the C2 position due to the directing effect of the ring nitrogen. Rhodium-catalyzed C-H amidation has been reported as a method to directly form a C-N bond at the C2 position of a pyridine ring. nih.govresearchgate.net This transformation allows for the direct coupling of pyridines with various nitrogen sources. The use of an oxazoline (B21484) directing group on the pyridine has been shown to facilitate regioselective C-H amidation, providing a route to functionalized pyridines that could include morpholine derivatives. nih.gov Similarly, Rhodium and Iridium complexes with PBP pincer ligands can selectively activate the C-H bond at the 2-position of pyridine, creating a reactive intermediate poised for coupling. rsc.org
| Reaction Type | Catalyst System | Substrate | Key Features | Ref |
| C-H Amidation | Rhodium catalyst | Pyridine derivatives | Direct formation of a C-N bond at the C2 position. | nih.gov |
| C-H Activation | Rh/Ir PBP pincer complexes | Pyridine, Quinoline | Selective activation of the C-H bond adjacent to the ring nitrogen. | rsc.org |
Intramolecular cyclization reactions provide a robust method for forming the morpholine ring from an acyclic precursor already containing the pyridine moiety. A common strategy involves the cyclization of a 2-(aminoethoxy)pyridine or a related N-(2-hydroxyethyl)pyridin-2-amine derivative.
Various catalytic systems can promote such ring closures. For example, boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to furnish morpholines in good yields. organic-chemistry.org A de novo synthesis of morpholines using a multicomponent Ugi reaction followed by an intramolecular S(N)2 cyclization offers a versatile route to highly substituted scaffolds. acs.org This approach allows for the assembly of complex morpholine derivatives from simple building blocks in a convergent manner. acs.org Furthermore, intramolecular hydroamination of aminoalkynes, catalyzed by titanium complexes, can produce cyclic imines that are subsequently reduced to form substituted morpholines. acs.orgorganic-chemistry.org
Stereoselective Synthesis of Chiral 2-(Pyridin-2-yl)morpholine Analogues
The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in pharmacology. Several powerful strategies have been developed for the stereoselective synthesis of 2-substituted morpholine analogues.
A highly effective method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.gov Using a rhodium catalyst with a chiral bisphosphine ligand (SKP), a variety of 2-substituted chiral morpholines can be obtained with excellent enantioselectivities (up to 99% ee) and in quantitative yields. nih.gov This "after cyclization" approach is powerful because the stereocenter is installed on a pre-formed heterocyclic ring.
Another strategy involves a tandem one-pot reaction sequence combining a hydroamination reaction to form the morpholine ring with an asymmetric transfer hydrogenation to introduce chirality. acs.orgorganic-chemistry.org For the synthesis of 3-substituted morpholines, a titanium catalyst is used for the intramolecular hydroamination of an aminoalkyne, followed by reduction of the resulting cyclic imine with a chiral Ruthenium catalyst (Noyori-Ikariya catalyst). acs.orgorganic-chemistry.org This process affords chiral morpholines with enantiomeric excesses often greater than 95%. acs.orgorganic-chemistry.org
Copper-promoted oxyamination of alkenes provides a route to morpholines with high diastereoselectivity. nih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond, creating 2-aminomethyl functionalized morpholines, often as a single diastereomer. nih.gov
| Method | Catalyst/Reagent | Substrate Type | Stereochemical Outcome | Ref |
| Asymmetric Hydrogenation | [Rh(cod)₂(CF₃SO₃)₂] / SKP ligand | 2-Substituted dehydromorpholine | Up to 99% enantiomeric excess (ee). | nih.gov |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | 1. Ti(NMe₂)₂(BAP) 2. RuCl(S,S)-Ts-DPEN | Aminoalkyne | >95% ee for 3-substituted morpholines. | acs.orgorganic-chemistry.org |
| Organocatalytic α-chlorination/Cyclization | Proline-derived catalyst | Aldehyde | 75-98% ee for C2-functionalized morpholines. | nih.gov |
| Diastereoselective Oxyamination | Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamide | High diastereoselectivity (>20:1 dr). | nih.gov |
Mechanistic Elucidation of Novel Synthetic Transformations
Detailed mechanistic studies, often combining experimental evidence with computational analysis, have shed light on the intricate pathways involved in the formation of the this compound core. One of the key strategies involves the utilization of 2-vinylpyridine (B74390) as a versatile starting material.
A plausible and efficient route to this compound involves a two-step sequence initiated by the Michael addition of ethanolamine to 2-vinylpyridine. This reaction is followed by an intramolecular cyclization of the resulting intermediate.
Step 1: Michael Addition of Ethanolamine to 2-Vinylpyridine
The reaction commences with the nucleophilic attack of the amino group of ethanolamine on the electron-deficient β-carbon of the vinyl group in 2-vinylpyridine. The electron-withdrawing nature of the pyridine ring facilitates this conjugate addition. The mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine attacks the terminal carbon of the vinyl group.
Proton Transfer: A proton is transferred from the newly formed ammonium (B1175870) ion to the carbanion, which is stabilized by resonance with the pyridine ring. This step is often facilitated by a protic solvent or a catalytic amount of acid or base.
This yields the key intermediate, N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine.
Step 2: Intramolecular Cyclization
The subsequent and final step is the intramolecular cyclization of the N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine intermediate to form the morpholine ring. This transformation is typically promoted by a dehydrating agent or by heating, and it proceeds via an intramolecular nucleophilic substitution (SN2) type mechanism:
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the intermediate is protonated to form a good leaving group (water).
Intramolecular Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen then attacks the carbon atom bearing the protonated hydroxyl group.
Deprotonation: The resulting cyclic ammonium salt is deprotonated to yield the final product, this compound.
Computational studies on analogous systems support this mechanistic proposal, indicating a favorable energy profile for both the Michael addition and the subsequent intramolecular cyclization. The transition state for the cyclization step involves a six-membered ring-like structure, which is sterically and electronically favored.
| Step | Reactants | Intermediate/Product | Key Mechanistic Feature |
| 1 | 2-Vinylpyridine, Ethanolamine | N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine | Michael Addition (Conjugate Addition) |
| 2 | N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine | This compound | Intramolecular SN2 Cyclization |
Coordination Chemistry of 2 Pyridin 2 Yl Morpholine and Its Derivatives
Ligand Design Principles and Coordination Modes of Pyridylmorpholine Scaffolds
The 2-(pyridin-2-yl)morpholine scaffold is an attractive building block for ligand design due to the combination of a soft pyridine (B92270) nitrogen donor and a harder morpholine (B109124) nitrogen/oxygen donor. The pyridine nitrogen is a well-established coordinating agent for a wide range of transition metals. The morpholine moiety, with its saturated heterocyclic structure, can participate in coordination through its nitrogen atom, and in some cases, its oxygen atom, although the latter is less common.
Common coordination modes observed for pyridylmorpholine-based ligands include:
Bidentate (N,N') Coordination: The most straightforward coordination involves the nitrogen atom of the pyridine ring and the nitrogen atom of the morpholine ring, forming a stable chelate ring with a metal center.
Tridentate (N,N,N) Coordination: In derivatives like 2-formylpyridine guanylhydrazones, the ligand can bind to a metal center in a tridentate fashion via the pyridine nitrogen, an imine nitrogen, and a terminal nitrogen of the guanylhydrazone moiety. nih.gov
Tetradentate (N,N,N,N) Coordination: For certain derivatives, a tetradentate binding mode is possible where the morpholine nitrogen atom also coordinates to the metal center in addition to the tridentate donors. nih.gov Despite the presence of an additional coordinating atom, this does not always lead to a significant increase in the stability of the resulting complexes. nih.gov
A key derivative, 2-morpholine-pyridine-4-carboxylic acid (mpcaH), demonstrates how the scaffold can be functionalized to alter its coordination behavior. In its complexes with cadmium(II) and zinc(II), the ligand coordinates through the pyridine nitrogen and a carboxylate oxygen atom. researchgate.net
Synthesis and Structural Elucidation of Transition Metal Complexes
The synthesis of transition metal complexes with pyridylmorpholine ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complex's geometry and coordination number are influenced by the metal ion's nature, its oxidation state, the ligand-to-metal ratio, and the presence of counter-ions.
Copper(II) Complexes: Copper(II) complexes of morpholine-substituted 2-formylpyridine thiosemicarbazone hybrids have been synthesized and structurally characterized. For example, the reaction of CuCl₂ with these ligands often yields complexes with a general formula of [Cu(L)Cl], where L is the deprotonated ligand. nih.gov X-ray crystallographic analyses reveal that these complexes can adopt distorted square-pyramidal or square-planar geometries. nih.gov In some solid-state structures, these monomeric units can form centrosymmetric dimers through bridging chloride ions. nih.gov The thiosemicarbazone derivatives typically act as tridentate monoanionic ligands, binding to the Cu(II) ion through the pyridine nitrogen, the hydrazinic nitrogen, and a thiolato sulfur atom. nih.gov
Iron(II/III) Complexes: Studies on Fe(II) and Fe(III) complexes with 2-formylpyridine guanylhydrazone derivatives containing morpholine substituents have been conducted. nih.gov The stability of these iron complexes was found to be significantly lower than that of analogous thiosemicarbazone complexes. nih.gov In a related class of compounds, iron(III) pyridinophane complexes, where the pyridine ring is part of a larger macrocycle, have been synthesized by reacting the ligand with iron(III) triflate. nih.gov X-ray diffraction of these complexes shows a consistent six-coordinate, distorted octahedral geometry, with the coordination sphere comprising four nitrogen donors from the ligand and two chloride ions. nih.gov
Nickel(II), Zinc(II), and Cobalt(II) Complexes: Complexes of Zn(II) with the derivative 2-morpholine-pyridine-4-carboxylic acid (mpcaH) have been synthesized. researchgate.net The complex [Zn(mpca·H)Cl₂] features a distorted tetrahedral coordination geometry around the zinc ion. researchgate.net This contrasts with Ni(II) complexes of pyridine-2,6-dicarboxylic acid, which favor regular octahedral geometries due to crystal field stabilization effects, while Zn(II) with its d¹⁰ configuration can adopt more irregular coordination environments. nih.gov
The synthesis of Ni(II) and Co(II) complexes with pyridine-based ligands often results in mononuclear species with distorted octahedral coordination spheres. mdpi.com For instance, reacting CoCl₂·6H₂O with four equivalents of 3,5-dimethylpyrazole (B48361) yields [Co(Hdmpz)₄(H₂O)₂]Cl₂, a mononuclear compound with a distorted octahedral Co(II) center. mdpi.com Magnetic measurements for such complexes are consistent with the expected number of unpaired electrons for high-spin octahedral Co(II) (three) and Ni(II) (two) centers. mdpi.comresearchgate.net
| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [Zn(mpca·H)Cl₂] | Zn(II) | Distorted Tetrahedral | Zn-N(pyridine), Zn-O(carboxylate), Zn-Cl | researchgate.net |
Palladium(II) Complexes: Palladium(II) readily forms complexes with pyridine-containing ligands. These complexes are typically synthesized by reacting a Pd(II) salt, such as Na₂PdCl₄, with the ligand. science.gov The resulting complexes, often with ligands like 2-hydrazinopyridine, tend to exhibit a square planar geometry. science.gov While specific complexes with the simple this compound are not extensively detailed in the literature, the general behavior of Pd(II) with pyridine derivatives suggests that it would coordinate in a similar fashion, likely forming square planar complexes. science.gov
Rhodium(III) Complexes: Rhodium(III) complexes with ligands containing the 2-(pyridin-2-yl) motif, such as 2-(2′-pyridyl)benzthiazole (PBT), have been prepared. researchgate.net These complexes typically have compositions like [Rh(PBT)₂X₂]X or (PBTH)₂[RhCl₅H₂O], indicating that Rh(III) favors octahedral coordination geometries. researchgate.net This preference for an octahedral environment is a common feature of Rh(III) chemistry, driven by its d⁶ electron configuration.
Crystal Engineering and Supramolecular Assembly in Pyridylmorpholine Coordination Compounds
The solid-state structures of pyridylmorpholine coordination compounds are often stabilized by a network of non-covalent interactions, which is a central concept in crystal engineering. These interactions dictate the packing of the molecules and the formation of higher-dimensional supramolecular assemblies.
In pyridine-based coordination compounds of Ni(II) and Co(II), various non-covalent interactions such as anion–π, π–π stacking, and C–H∙∙∙π interactions play a crucial role in stabilizing the crystal lattice. mdpi.com For example, in the crystal structure of Ni(H₂O)₅(DMAP)·2H₂O, aromatic π-stacking interactions are observed between the pyridyl rings of the coordinated 4-dimethylaminopyridine (B28879) (DMAP) and the uncoordinated isophthalate (B1238265) (IPhth) moieties. mdpi.com
Hydrogen bonding is another dominant force in the supramolecular assembly of these complexes. Coordinated water molecules, lattice water molecules, and the N-H or O-H groups on the ligands can form extensive hydrogen-bonding networks, linking individual complex units into 1D chains, 2D layers, or 3D frameworks. mdpi.comresearchgate.net The enclathration of counter-ions, such as chloride, within cavities formed by the supramolecular host structure can provide additional stabilization. mdpi.com In the case of [Zn(mpca·H)Cl₂], discrete mononuclear units are assembled into a 3D network, showcasing how simple building blocks can form complex architectures. researchgate.net
Redox Properties and Electrochemistry of Pyridylmorpholine Metal Complexes
The electronic properties of metal complexes containing pyridylmorpholine scaffolds can be investigated using techniques like cyclic voltammetry. The redox potential of the metal center is sensitive to the nature of the ligand, including the electronic effects of substituents on the pyridine ring.
In a series of iron(III) pyridinophane complexes, it was demonstrated that substituting the pyridine ring with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) provides a handle to regulate the electronic properties of the metal center. nih.gov The Fe(III)/Fe(II) redox couple was observed to shift to more positive potentials as the electron-withdrawing character of the substituent increased. nih.gov This shift indicates that the iron(III) center is more easily reduced when coordinated to a pyridine ring bearing an EWG. nih.gov
Studies on Cu(II) complexes of 2-formylpyridine guanylhydrazone derivatives also highlight the redox activity of these systems. These complexes showed a significant propensity for reduction by biological reducing agents like glutathione. nih.gov
| Complex | Pyridine Substituent | Fe(III)/Fe(II) Potential (mV vs. Fc+/Fc) | Reference |
|---|---|---|---|
| FeL1 | -NMe₂ (EDG) | -540 | nih.gov |
| FeL6 | -CN (EWG) | -388 | nih.gov |
Investigation of Magnetic Properties in Paramagnetic Pyridylmorpholine Complexes
The magnetic properties of coordination compounds arise from the presence of unpaired electrons in the d-orbitals of the transition metal center. lscollege.ac.in Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. fiveable.melibretexts.org The magnitude of the paramagnetic effect is quantified by the magnetic moment (μ_eff), which is related to the number of unpaired electrons. uomustansiriyah.edu.iq
For first-row transition metal complexes in an octahedral environment, the number of unpaired electrons can be predicted based on the metal's d-electron count and the strength of the ligand field. For example, high-spin Co(II) (d⁷) has three unpaired electrons, and high-spin Ni(II) (d⁸) has two unpaired electrons.
Experimental magnetic susceptibility measurements for Co(II) and Ni(II) complexes with pyridine-based ligands confirm these predictions. A mononuclear Co(II) complex with 3,5-dimethylpyrazole and water as ligands exhibited a room-temperature effective magnetic moment (μ_eff) of 3.85 Bohr Magnetons (BM), consistent with three unpaired electrons in a distorted octahedral geometry. mdpi.com A similar Ni(II) complex showed a μ_eff of 2.86 BM, as expected for two unpaired electrons. mdpi.com
In some cases, particularly for Co(II), significant magnetic anisotropy can be observed. This arises from spin-orbit coupling and the zero-field splitting (D) of the ground state. rsc.org In a series of Co(II) complexes with a pyridine-based macrocyclic ligand, substantial magnetic anisotropy with positive D values was confirmed through magnetic studies. rsc.org
| Complex | Metal Center | μ_eff (Bohr Magnetons) | Number of Unpaired Electrons | Reference |
|---|---|---|---|---|
| Ni(H₂O)₅(DMAP)·2H₂O | Ni(II) | 2.86 | 2 | mdpi.com |
| [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Co(II) | 3.85 | 3 | mdpi.com |
Computational and Theoretical Studies of 2 Pyridin 2 Yl Morpholine Systems
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(Pyridin-2-yl)morpholine. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of its electronic structure, stability, and spectroscopic characteristics.
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis
The electronic properties of pyridyl-morpholine systems are significantly influenced by the interplay between the electron-donating morpholine (B109124) ring and the electron-withdrawing pyridine (B92270) ring. The presence of the ether oxygen in the morpholine moiety withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. wikipedia.org In more complex systems involving morpholine-decorated ligands, the morpholine group acts as an electron-donating substituent, affecting the electron density across the molecule. mdpi.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com For pyridine derivatives, the LUMO is often located on the pyridine and any attached phenyl rings, whereas the HOMO can be situated on the phenyl ring and bridging structures. researchgate.net A small HOMO-LUMO energy gap suggests that charge transfer can readily occur within the molecule. semanticscholar.org The specific energies of these frontier orbitals dictate the molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.org
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the this compound molecule. Studies on pyridine derivatives grafted onto other structures show distinct differential charge density distributions, which can be crucial for understanding intermolecular interactions. researchgate.net
Table 1: Key Electronic Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. semanticscholar.org |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Describes the charge distribution and helps identify reactive sites for electrophilic and nucleophilic attack. |
Conformational Landscapes and Tautomerism Studies of Pyridylmorpholine
The three-dimensional structure of this compound is critical to its function. The morpholine ring typically adopts a stable chair conformation. nih.govnih.govresearchgate.net Advanced spectroscopic techniques combined with theoretical calculations have determined that for morpholine itself, the chair-equatorial (Chair-Eq) conformer is more stable than the chair-axial (Chair-Ax) conformer. nih.gov This preference for a chair conformation is also observed in more complex molecules incorporating a morpholine ring. nih.govresearchgate.net
The relative orientation of the pyridine and morpholine rings is defined by the dihedral angle between them. In related structures, this angle is influenced by factors such as intramolecular hydrogen bonding. researchgate.net For instance, in a crystal structure of a derivative, the dihedral angle between a phenyl ring and a pyridine ring was found to be 83.30 (5)°. researchgate.net Computational studies can map the potential energy surface to identify the most stable conformations and the energy barriers for interconversion.
Tautomerism, the interconversion of structural isomers, is a common phenomenon in heterocyclic compounds. wikipedia.org Prototropic tautomerism, which involves the relocation of a hydrogen atom, is the most frequent type. wikipedia.org For α-substituted pyridines, the equilibrium between different tautomeric forms (e.g., amino-imino or keto-enol) can be computationally investigated to determine their relative stabilities. researchgate.net While specific tautomerism studies on this compound are not extensively documented, the principles of prototropy in heterocyclic systems are applicable. wikipedia.org
Vibrational Frequency Analysis and Prediction of Spectroscopic Data
Theoretical vibrational analysis using DFT is a powerful tool for interpreting and predicting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands.
For example, in studies of related pyridine and morpholine-containing compounds, DFT calculations have been successfully used to identify characteristic vibrations. researchgate.netmdpi.com These include C-H stretching, ring breathing modes, and vibrations associated with C=N and C=C bonds within the pyridine ring. mdpi.com Time-dependent DFT (TD-DFT) can further be employed to predict electronic transitions and simulate UV-Visible absorption spectra, providing insights into the photophysical properties of the molecule. researchgate.net
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics simulations offer a way to study the dynamic behavior of this compound, including its interactions with other molecules and the effects of different solvents. These simulations can reveal how intermolecular forces, such as hydrogen bonds and π-π stacking, stabilize crystal structures and influence molecular aggregation. nih.gov
The surrounding solvent can significantly alter a molecule's properties and behavior, a phenomenon known as solvatochromism. researchgate.net Computational studies on morpholine complexes have shown that solute-solvent interactions, particularly hydrogen bonding with protic solvents, can stabilize either the ground or excited electronic state, leading to shifts in the electronic absorption spectra. researchgate.net Understanding these solvent effects is crucial, as they can impact reaction rates and conformational preferences. rsc.orgmdpi.com MD simulations can model these interactions explicitly, providing a detailed view of the solvation shell and its influence on the solute molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netpensoft.net For derivatives of pyridine and morpholine, which are known to exhibit a wide range of biological activities including anticancer and antioxidant properties, QSAR is an invaluable tool for drug design. researchgate.netnih.govresearchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. nih.gov These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that predicts the biological activity based on these descriptors. nih.govnih.gov
Studies on related compounds have shown that antioxidant activity often increases with a decrease in molecular volume, lipophilicity, and polarization, and an increase in the dipole moment magnitude. pensoft.net Similarly, electronic parameters like the energies of frontier molecular orbitals are frequently found to be significant predictors of activity. researchgate.net A robust QSAR model, validated through internal and external testing, can be used for the virtual screening of new, potentially more potent analogues of this compound. pensoft.netmdpi.com
Table 2: Common Descriptors Used in QSAR Models for Pyridine/Morpholine Derivatives
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Electronegativity | Govern reaction mechanisms and intermolecular interactions. researchgate.net |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Affects membrane permeability and transport to the target site. researchgate.netresearchgate.net |
| Topological | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing binding to a receptor. pensoft.net |
| Thermodynamic | Molar Refractivity (MR), Hydration Energy | Correlates with molecular polarizability and interactions with the biological target. pensoft.netmdpi.com |
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states and intermediates.
For the synthesis or subsequent reactions of this compound, DFT calculations can be used to model proposed mechanisms. For example, the industrial production of morpholine often involves the dehydration of diethanolamine (B148213) or the reaction of diethylene glycol with ammonia. wikipedia.org Computational analysis of these or similar synthetic routes for pyridyl-substituted morpholines could optimize reaction conditions by providing insights into activation energies and reaction kinetics. Transition state theory can then be applied to calculate theoretical reaction rates, which can be compared with experimental data to validate the proposed mechanism. While specific studies on the reaction mechanisms of this compound are not widely available, the established computational methodologies are fully applicable to investigate its formation and reactivity.
Spectroscopic Characterization Techniques for 2 Pyridin 2 Yl Morpholine Compounds and Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D Techniques (e.g., COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-(Pyridin-2-yl)morpholine in solution. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information about the chemical environment of the hydrogen and carbon atoms. nih.gov For a definitive assignment of all signals, two-dimensional (2D) NMR experiments are indispensable. sdsu.eduemory.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the protons within the pyridine (B92270) ring and separately within the morpholine (B109124) ring, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is crucial for assigning the ¹³C signals based on the already-assigned ¹H spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connection point between the pyridine and morpholine rings, as it would show a correlation between the pyridine proton at the C2 position and the carbon atoms of the morpholine ring, and vice-versa. sdsu.edu
In N-substituted morpholines, the morpholine ring typically adopts a chair conformation, which can be confirmed by analyzing the coupling constants in the ¹H NMR spectrum. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Morpholine Moiety Note: Data is representative of N-substituted morpholines and serves as an example.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Morpholine H-2, H-6 | ~2.6 - 2.8 (axial/equatorial) | ~67.0 |
| Morpholine H-3, H-5 | ~3.6 - 3.8 (axial/equatorial) | ~46.0 |
| Pyridine C2 | - | ~160.0 |
| Pyridine H3 | ~7.2 | ~120.0 |
| Pyridine H4 | ~7.7 | ~136.0 |
| Pyridine H5 | ~7.3 | ~123.0 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nih.govmdpi.com The resulting spectrum serves as a unique "vibrational fingerprint," allowing for the identification of the compound and analysis of its structural features. eurekalert.orgassociationofresearch.org
For this compound, the spectra would be dominated by characteristic vibrations of the pyridine ring and the morpholine unit.
Pyridine Ring Vibrations: These include C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov
Morpholine Ring Vibrations: The morpholine moiety would exhibit C-H stretching vibrations just below 3000 cm⁻¹, C-O-C ether stretching around 1100 cm⁻¹, and C-N stretching vibrations. researchgate.net
C-N Stretching (Pyridine-Morpholine Link): The stretching vibration of the bond connecting the pyridine carbon to the morpholine nitrogen would also be present.
Upon complexation with a metal ion, shifts in the vibrational frequencies of the pyridine ring are expected, particularly for the ring stretching modes, indicating coordination of the pyridine nitrogen to the metal center.
Table 2: Expected IR/Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine |
| Aliphatic C-H Stretch | 2850 - 3000 | Morpholine |
| C=C, C=N Ring Stretch | 1400 - 1600 | Pyridine |
| CH₂ Scissoring | 1440 - 1480 | Morpholine |
| C-O-C Asymmetric Stretch | 1115 - 1140 | Morpholine (Ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.orgkhanacademy.org For this compound, the pyridine ring acts as the primary chromophore. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. wikipedia.org
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine system. libretexts.orgyoutube.com
n → π transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) into a π* antibonding orbital. youtube.com
When this compound acts as a ligand to form a metal complex, significant changes in the UV-Vis spectrum are observed. The formation of coordination bonds can cause shifts in the ligand-centered transitions (bathochromic or hypsochromic shifts). researchgate.net More importantly, new absorption bands may appear, such as metal-to-ligand charge transfer (MLCT) bands, which are often responsible for the vibrant colors of transition metal complexes. nih.gov
Table 3: Typical Electronic Transitions in Pyridine-Containing Ligands and Complexes
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | 200 - 280 | High-intensity transition within the pyridine ring. |
| n → π* | > 270 | Low-intensity transition involving nitrogen lone pair. |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent compound and its fragments with high confidence. thermofisher.comu-pec.frnih.gov
The fragmentation pathways of this compound under MS conditions can be predicted based on its structure. Upon ionization, the molecular ion would likely undergo cleavage at the weakest bonds. Common fragmentation patterns for morpholine-containing structures include the loss of the morpholine ring or its fragmentation through characteristic ring-opening mechanisms. researchgate.netcore.ac.uk The pyridine ring is relatively stable, but fragmentation can occur via the loss of small molecules like HCN. nih.gov Tandem MS (MS/MS) experiments are crucial for elucidating these fragmentation pathways by isolating a specific ion and inducing further fragmentation. wvu.educore.ac.uk
Table 4: Plausible Mass Fragments for this compound
| m/z Value (Proposed) | Lost Fragment | Proposed Fragment Structure |
|---|---|---|
| [M]+• | - | Molecular Ion |
| [M - C₄H₈NO]+ | Morpholine radical | Pyridyl cation |
| [M - C₄H₉N]+• | C₄H₉N | Pyridyl-O radical cation |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Open-Shell Systems and Metal Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species that have unpaired electrons (open-shell systems). While this compound itself is a closed-shell molecule and thus EPR-silent, its complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), V(IV)) can be readily characterized by EPR.
The EPR spectrum provides detailed information about the electronic environment of the metal center. Analysis of the g-values and hyperfine coupling constants can reveal:
The oxidation state of the metal ion.
The coordination geometry around the metal center.
The nature of the donor atoms from the ligand that are coordinated to the metal.
For instance, in a Cu(II) complex where this compound acts as a ligand, the EPR spectrum would be characteristic of a d⁹ system and would help to elucidate the geometry (e.g., square-planar or square-pyramidal) and the degree of covalency in the metal-ligand bonds. nih.gov
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. researchgate.net
For this compound or its derivatives, a successful crystal structure determination would:
Confirm the attachment of the morpholine ring to the C2 position of the pyridine ring. eurjchem.com
Reveal the conformation of the morpholine ring (e.g., chair, boat). cambridge.org
Determine the relative orientation of the two rings.
Provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. mdpi.com
In the case of metal complexes, X-ray diffraction can definitively establish the coordination number and geometry of the metal center, as well as the binding mode of the ligand. nih.gov
Table 5: Illustrative Crystallographic Data for a Pyridine-Containing Compound Note: Data is for a related compound, 2-(1,3-oxazolin-2-yl)pyridine, to illustrate typical parameters.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 16.876 |
| b (Å) | 7.667 |
| c (Å) | 13.846 |
| β (°) | 105.98 |
| Volume (ų) | 1766.9 |
Circular Dichroism (CD) Spectroscopy for Chiral Pyridylmorpholine Derivatives
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules.
While this compound is itself achiral, chiral derivatives can be synthesized, for example, by introducing substituents on the morpholine ring. For these chiral derivatives, CD spectroscopy would be an essential tool to:
Confirm the presence of chirality and optical activity.
Distinguish between enantiomers, which would produce mirror-image CD spectra. nih.gov
Study the conformation of the chiral molecule in solution.
Investigate the induction of chirality upon complexation with a metal ion, where the ligand may adopt a specific conformation, leading to a characteristic CD signal. nih.gov
The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters, often aided by theoretical calculations. nih.govnih.gov
Medicinal Chemistry and Biological Activity of 2 Pyridin 2 Yl Morpholine Analogues
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
Detailed structure-activity relationship (SAR) studies specifically for 2-(pyridin-2-yl)morpholine analogues are not extensively documented in the current scientific literature. General SAR studies of broader classes of morpholine-containing compounds suggest that the nature and position of substituents on both the morpholine (B109124) and the aromatic ring system significantly influence biological activity. For instance, in various series of bioactive molecules, substitution on the nitrogen atom of the morpholine ring is a common strategy to modulate potency and selectivity. Similarly, substitutions on the pyridine (B92270) ring can affect target binding and pharmacokinetic properties.
For morpholine-containing compounds in general, SAR studies have shown that:
The conformation of the morpholine ring can be crucial for optimal interaction with a biological target.
The introduction of various substituents on the carbon atoms of the morpholine ring can lead to analogues with diverse biological profiles.
Investigation of Molecular Targets and Underlying Mechanisms of Action
The specific molecular targets and underlying mechanisms of action for this compound analogues have not been extensively elucidated in published research. The biological activity of related heterocyclic compounds is often attributed to their ability to interact with a variety of enzymes and receptors. For example, the morpholine moiety is a key component of the approved anticancer drug gefitinib, which targets the epidermal growth factor receptor (EGFR) kinase. Similarly, the pyridine ring is present in numerous enzyme inhibitors and receptor ligands.
Therapeutic Applications and Efficacy in Preclinical Models
While the broader classes of morpholine and pyridine derivatives have shown promise in a variety of therapeutic areas, specific preclinical data for this compound analogues is scarce. The following sections summarize the general potential of related compounds in the requested therapeutic areas.
Anticancer and Anti-proliferative Activities in Various Cell Lines and Xenograft Models
The morpholine ring is a recognized pharmacophore in the design of anticancer agents. nih.govbohrium.com Its presence in molecules can contribute to favorable pharmacokinetic properties and interactions with anticancer targets. nih.gov For instance, a series of morpholine substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines.
However, specific data on the anticancer and anti-proliferative activities of this compound analogues in various cell lines is not well-documented. Furthermore, there is a lack of published studies on the efficacy of this specific class of compounds in preclinical xenograft models. nih.govnih.govresearchgate.net
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Pyridine and morpholine derivatives have been investigated for their anti-inflammatory potential. pensoft.netmdpi.com The anti-inflammatory activity of such compounds is often evaluated in cellular and animal models of inflammation. For example, some novel thiazolo[4,5-b]pyridin-2-ones have demonstrated potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. pensoft.net The mechanism of action for anti-inflammatory compounds often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases (COX).
Despite the recognized anti-inflammatory potential of related heterocyclic systems, specific studies detailing the anti-inflammatory properties and the modulation of inflammatory pathways by this compound analogues are not available in the current literature.
Antimicrobial and Antifungal Efficacy Against Pathogenic Microorganisms
Both pyridine and morpholine moieties are found in compounds with antimicrobial and antifungal activities. nih.govresearchgate.net For example, certain pyridine derivatives have shown excellent activity against various bacterial and fungal strains. nih.gov Similarly, some morpholine-containing compounds have been explored for their efficacy against pathogenic microorganisms. A study on novel 2-pyrazoline (B94618) derivatives highlighted their potential as antibacterial and antifungal agents. manipal.eduresearchgate.netnih.gov
While these findings suggest that the this compound scaffold could be a promising starting point for the development of new antimicrobial and antifungal agents, specific data on its spectrum of activity against pathogenic microorganisms is not currently available.
Central Nervous System (CNS) Activity and Neuroprotective Potential
The morpholine ring is often incorporated into CNS-active compounds due to its ability to improve properties such as brain permeability. acs.orgnih.gov This makes it a valuable component in the design of drugs targeting the central nervous system. Pyridine alkaloids have also been studied for their activity in the CNS. nih.gov The neuroprotective potential of various heterocyclic compounds is an active area of research, with studies focusing on their ability to mitigate neuronal damage in models of neurodegenerative diseases. mdpi.com
However, there is a lack of specific research on the CNS activity and neuroprotective potential of this compound analogues. Investigations into the ability of these compounds to cross the blood-brain barrier and interact with CNS targets would be necessary to establish their potential in this therapeutic area.
Anti-fibrotic Effects in Organ Fibrosis Models
Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ dysfunction and failure. Research into anti-fibrotic agents has explored various chemical scaffolds, including those structurally related to this compound. While direct studies on this compound analogues in fibrosis are not extensively documented, research on structurally similar pyridin-2-yl derivatives provides valuable insights into their potential anti-fibrotic activity.
One notable study investigated a series of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives for their anti-fibrotic properties in a model of liver fibrosis. nih.govresearchgate.net The rationale for this investigation stemmed from the known anti-fibrotic activity of compounds like Pirfenidone, which also features a pyridone ring. semanticscholar.orgnih.govspringernature.com In this study, the anti-fibrotic activity was evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are key mediators of liver fibrosis. nih.govresearchgate.net Several of the synthesized 2-(pyridin-2-yl)pyrimidine derivatives demonstrated significant inhibitory activity against these cells, with some compounds showing greater potency than the clinical drug Pirfenidone. nih.govresearchgate.net Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate were identified as having the most potent anti-fibrotic effects, with IC50 values of 45.69 μM and 45.81 μM, respectively. nih.gov Further analysis through Picro-Sirius red staining, hydroxyproline (B1673980) assays, and ELISA for Collagen type I alpha 1 (COL1A1) confirmed that these compounds effectively inhibited collagen expression and hydroxyproline content in the cell culture medium. nih.gov These findings suggest that the 2-(pyridin-2-yl) moiety, when incorporated into a suitable heterocyclic system, can confer potent anti-fibrotic activity.
The primary mechanism of action for these promising compounds was proposed to be the inhibition of collagen prolyl 4-hydroxylase (CP4H), an essential enzyme in collagen synthesis. nih.gov While these findings are for pyrimidine (B1678525) analogues, the shared 2-(pyridin-2-yl) structural element suggests that this compound analogues could also exhibit anti-fibrotic effects and warrant investigation in models of organ fibrosis, including liver, pulmonary, and renal fibrosis.
Table 1: Anti-fibrotic Activity of Selected 2-(Pyridin-2-yl)pyrimidine Analogues
| Compound Name | Structure | IC50 (μM) on HSC-T6 cells |
|---|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Image of the chemical structure of Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Image of the chemical structure of Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |
Enzyme Inhibition and Receptor Modulation Studies
The morpholine ring is a versatile component in the design of bioactive molecules, often contributing to improved pharmacokinetic properties and potent interactions with biological targets. ersnet.org Analogues of this compound have been investigated for their ability to inhibit various enzymes and modulate receptor activity.
Enzyme Inhibition:
A significant area of investigation for compounds containing the pyridin-2-yl moiety is the inhibition of kinases. For instance, novel pyridin-2-yl urea (B33335) derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov One such inhibitor demonstrated an IC50 of 1.55 ± 0.27 nM, comparable to the clinical inhibitor Selonsertib. nih.gov The study highlighted the favorable physicochemical properties of these pyridin-2-yl urea compounds, suggesting their potential as drug-like candidates. nih.gov
Receptor Modulation:
The this compound scaffold is also found in molecules designed to modulate the activity of G protein-coupled receptors (GPCRs). For example, a derivative, 4-(5-([1,4′-bipiperidin]-1′-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine , has been identified as a histamine (B1213489) H3 receptor antagonist. nih.gov This activity is relevant for the treatment of obesity and type 2 diabetes, and the compound was shown to reduce non-fasting glucose levels and block the increase in HbA1c in in vivo models. nih.gov
Furthermore, the structural similarity of this compound analogues to known modulators of other GPCRs, such as dopamine (B1211576) receptors, suggests a broader potential for these compounds in receptor modulation. rsc.org The ability of the morpholine ring to improve brain permeability makes this class of compounds particularly interesting for targeting central nervous system (CNS) receptors. ersnet.org
Table 2: Examples of Enzyme and Receptor Targets for this compound Analogues and Related Structures
| Compound/Analogue Class | Target | Biological Effect |
|---|---|---|
| Pyridin-2-yl urea derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | Inhibition |
Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding Affinity
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. aragen.com This method is instrumental in understanding the structure-activity relationships (SAR) of drug candidates and in designing more potent and selective molecules. For analogues of this compound, molecular docking studies have provided insights into their interactions with various biological targets.
In the context of enzyme inhibition, molecular docking of a morpholine-pyridine derivative, 2-[(MORPHOLIN-4-YL)(PYRIDIN-3-YL)METHYL]HYDRAZINECARBOXAMIDE (MPH) , complexed with copper (MPH-Cu), was performed against the extended-spectrum β-lactamase (ESBL) enzyme from E. coli. aragen.com The study revealed a strong binding affinity with a docking score of -5.2 kcal/mol, suggesting favorable hydrogen bond interactions with Gln and His residues in the active site. aragen.com This indicates that the morpholine and pyridine moieties contribute significantly to the binding of the compound to the enzyme. aragen.com
Similarly, in the study of pyridin-2-yl urea inhibitors of ASK1 kinase, molecular docking was employed to predict two possible binding modes. nih.gov Subsequent absolute binding free energy (BFE) calculations based on molecular dynamics simulations helped to discriminate between these modes and showed a good correlation with the experimental bioassay results. nih.gov This highlights the power of combining molecular docking with more rigorous computational methods to accurately predict ligand-protein interactions.
The general principles of ligand-protein interactions involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.comnih.gov The nitrogen and oxygen atoms of the morpholine ring, along with the nitrogen of the pyridine ring in this compound analogues, can act as hydrogen bond acceptors, while the aromatic pyridine ring can participate in hydrophobic and π-stacking interactions. These interactions are crucial for the binding affinity and selectivity of these compounds for their respective protein targets.
In Vitro and In Vivo Pharmacological Assay Methodologies
The pharmacological evaluation of this compound analogues involves a range of in vitro and in vivo assays to determine their biological activity, potency, and efficacy. The choice of assay depends on the therapeutic target and the disease model being investigated.
In Vitro Assays:
Anti-fibrotic Activity: The anti-fibrotic potential of compounds can be initially assessed in vitro using cell-based assays. A common method involves the use of fibroblast cell lines, such as immortalized rat hepatic stellate cells (HSC-T6), which are key players in the fibrotic process. nih.govresearchgate.net The inhibitory activity of the compounds on cell proliferation is often measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.gov To further quantify the anti-fibrotic effect, assays that measure collagen deposition, such as Picro-Sirius red staining, and the quantification of hydroxyproline, a major component of collagen, are employed. nih.gov Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the expression of specific collagen types, like COL1A1. nih.gov
Enzyme Inhibition: The inhibitory activity of compounds against specific enzymes is determined using various biochemical assays. For kinase inhibitors, in vitro protein bioassays are conducted to determine the half-maximal inhibitory concentration (IC50). nih.gov These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Receptor Modulation: The interaction of compounds with specific receptors is evaluated using receptor binding assays. These assays often use radiolabeled ligands to determine the affinity of the test compound for the receptor by measuring the displacement of the radioligand. genscript.com Functional assays, such as measuring changes in intracellular second messengers (e.g., cAMP), are used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. mdpi.com
In Vivo Assays:
Organ Fibrosis Models: To evaluate the anti-fibrotic efficacy of compounds in a more physiologically relevant setting, various animal models of organ fibrosis are used. For liver fibrosis, models induced by toxins such as carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA) are common. nih.gov Pulmonary fibrosis can be induced in animals by the administration of bleomycin. phenovista.com In these models, the extent of fibrosis is assessed through histological analysis of tissue sections (e.g., using Masson's trichrome staining) and by measuring the hydroxyproline content in the affected organ. phenovista.com
The selection of appropriate in vitro and in vivo models is crucial for the preclinical evaluation of this compound analogues and for predicting their potential therapeutic utility in humans.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling and Drug-Likeness Assessment
The development of a successful drug candidate requires not only potent biological activity but also favorable ADMET properties and a good drug-likeness profile. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. ersnet.org
ADMET Profiling:
The ADMET profile of a compound determines its bioavailability, duration of action, and potential for adverse effects. While specific experimental ADMET data for this compound analogues are not widely available in the public domain, computational (in silico) methods are frequently used in the early stages of drug discovery to predict these properties. springernature.comnih.govnih.gov
Absorption: Parameters such as intestinal absorption and blood-brain barrier (BBB) penetration are critical. The morpholine ring can influence a compound's polarity and hydrogen bonding capacity, which in turn affects its absorption characteristics. ersnet.org
Distribution: The distribution of a compound within the body is influenced by factors like plasma protein binding and tissue permeability.
Metabolism: The metabolic stability of a compound is a key determinant of its half-life. The morpholine ring is generally considered to be metabolically stable, which can be advantageous. However, some studies on other classes of morpholine derivatives have indicated potential for poor metabolic stability. nih.gov
Excretion: The route and rate of excretion of a compound and its metabolites are important for determining dosing regimens.
Toxicity: Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development. In silico models can predict various toxicity endpoints, such as mutagenicity and cardiotoxicity.
Drug-Likeness Assessment:
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This assessment is often based on rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
For example, the pyridin-2-yl urea inhibitors of ASK1 kinase were reported to possess favorable drug-like characteristics, including promising Quantitative Estimate of Drug-likeness (QED) and fraction of sp3 hybridized carbons (Fsp3) values. nih.gov These parameters suggest a good balance of properties required for oral bioavailability and successful drug development. The inclusion of the morpholine ring in this compound analogues can contribute positively to their drug-likeness profile by modulating their physicochemical properties.
Table 3: Predicted ADMET and Drug-Likeness Parameters for a Representative this compound Structure
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~164 g/mol | Compliant with Lipinski's Rule (<500) |
| logP | Varies with substitution | Influences solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Blood-Brain Barrier Penetration | Likely | Morpholine can enhance CNS penetration ersnet.org |
Note: The values in this table are illustrative and would need to be calculated for specific analogues.
Catalytic Applications of 2 Pyridin 2 Yl Morpholine and Its Derivatives
Role as Ligands in Homogeneous and Heterogeneous Catalysis
2-(Pyridin-2-yl)morpholine and its derivatives primarily function as N,N- or N,O-bidentate ligands in homogeneous catalysis. The pyridine (B92270) nitrogen atom acts as a soft donor, readily coordinating to transition metals such as palladium, rhodium, and iridium, which are commonly employed in cross-coupling and hydrogenation reactions. The morpholine (B109124) ring introduces additional functionality; the oxygen atom can act as a hard donor, and the nitrogen atom can be functionalized to tune the steric and electronic properties of the ligand.
In homogeneous catalysis, these ligands form soluble metal complexes that are active in a variety of transformations. The ability to modify the morpholine ring, for instance, by introducing substituents at the nitrogen or carbon atoms, allows for the fine-tuning of the catalyst's activity and selectivity.
While less common, the immobilization of this compound-based catalysts on solid supports represents an avenue for their application in heterogeneous catalysis. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. For instance, a morpholine-modified Pd/γ-Al2O3@ASMA pellet catalyst has demonstrated excellent catalytic selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline, showcasing the potential of morpholine moieties in supported catalyst systems mdpi.com.
Applications in C-N Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The reaction typically involves the coupling of an amine with an aryl halide or pseudohalide wikipedia.orglibretexts.org. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination libretexts.org.
While specific studies detailing the use of this compound as a ligand in Buchwald-Hartwig aminations are not extensively documented, the structural motifs present in this compound are found in ligands that are effective for such transformations. For example, ligands containing pyridine and amine functionalities are known to facilitate the key steps of the catalytic cycle. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, highlighting the utility of pyridine-containing substrates in C-N bond formation nih.gov. Furthermore, a 2-Aryl Indenylphosphine ligand has been successfully applied in the Buchwald-Hartwig cross-coupling of aryl and heteroaryl chlorides with various amines, including the formation of 4-(pyridin-3-yl)morpholine rsc.org. This suggests that the pyridin-yl)morpholine scaffold is compatible with the reaction conditions and that related structures can be synthesized via this methodology.
The table below illustrates the general scope of the Buchwald-Hartwig amination with various aryl halides and amines, a reaction type where this compound derivatives could potentially serve as ligands.
| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)2 / 2-Aryl Indenylphosphine | 4-(p-tolyl)morpholine | 95 | rsc.org |
| 3-Bromopyridine | Morpholine | Pd(dba)2 / 2-Aryl Indenylphosphine | 4-(pyridin-3-yl)morpholine | 85 | rsc.org |
| 2-Bromopyridine | Diethylamine | Pd(OAc)2 / BINAP | 2-(Diethylamino)pyridine | 82 | nih.gov |
Catalytic Oxidation and Reduction Reactions
Pyridine-containing ligands are widely employed in a range of catalytic oxidation and reduction reactions. In oxidation catalysis, metal complexes of these ligands can activate oxidants such as hydrogen peroxide or molecular oxygen for the oxidation of substrates like alcohols and alkenes. Conversely, in reduction catalysis, they are instrumental in the transfer of hydrogen from a hydrogen source to a substrate, for example, in the hydrogenation of ketones and imines.
While specific data on the use of this compound in these reactions is limited, the general utility of related pyridine-based ligands is well-established. For instance, ruthenium complexes with chiral diphosphines and amine-based ligands are highly effective for the asymmetric hydrogenation of ketones nih.gov. The amine component of these catalytic systems plays a crucial role in the hydrogen transfer mechanism. Similarly, pyridine–quinoline based ruthenium p-cymene complexes have been shown to be efficient catalysts for the transfer hydrogenation of ketones mdpi.com.
The following table provides examples of catalytic reduction reactions where pyridine-containing ligands have been successfully applied.
| Substrate | Catalyst System | Product | Enantiomeric Excess (%) | Reference |
| Acetophenone | RuCl2(diphosphine)(1,2-diamine) | 1-Phenylethanol | 99 | nih.gov |
| 4-Chromanone | MsDPEN–Cp*Ir | 4-Chroman-4-ol | 99 | nih.gov |
| Tetrahydro-4-quinolinone | p-cymene/TsDPEN–Ru | Tetrahydro-4-quinolinol | 98 | nih.gov |
Enantioselective Catalysis with Chiral Pyridylmorpholine Ligands
The development of chiral ligands is central to the field of enantioselective catalysis, which aims to produce single enantiomers of chiral molecules. The introduction of chirality into the this compound scaffold can be achieved by using enantiomerically pure building blocks for its synthesis or by resolving a racemic mixture. Chiral derivatives of this ligand could potentially be effective in a variety of asymmetric transformations.
For example, asymmetric hydrogenation of unsaturated morpholines has been successfully achieved using a bisphosphine-rhodium catalyst, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) rsc.org. This demonstrates that the morpholine ring can be a key element in achieving high levels of stereocontrol.
Although specific applications of chiral this compound ligands are not widely reported, the broader class of chiral pyridine-containing ligands has seen extensive use. These ligands have been applied in asymmetric hydrogenations, hydrosilylations, and various carbon-carbon bond-forming reactions. The combination of a stereogenic center within the morpholine ring and the coordinating pyridine unit could provide a powerful tool for asymmetric catalysis.
Mechanistic Investigations of Catalytic Cycles and Active Species Identification
Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis (e.g., NMR, IR), and computational modeling to identify the active catalytic species and elucidate the elementary steps of the catalytic cycle.
For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura reaction, the catalytic cycle generally involves a Pd(0)/Pd(II) couple wikipedia.orglibretexts.org. The ligand plays a critical role in stabilizing the palladium intermediates and facilitating the key steps of oxidative addition and reductive elimination.
Future Perspectives and Emerging Research Directions
Rational Design and Synthesis of Next-Generation Pyridylmorpholine Compounds
The future of pyridylmorpholine research is heavily reliant on the principles of rational drug design to create next-generation compounds with enhanced efficacy and specificity. benthamscience.commdpi.com This approach moves beyond traditional trial-and-error methods, employing a deep understanding of molecular interactions to guide the synthesis of novel derivatives. mdpi.com Key strategies involve the judicious modification of the pyridylmorpholine core to optimize interactions with biological targets. benthamscience.com
One primary focus is the exploration of structure-activity relationships (SAR). By systematically altering functional groups on both the pyridine (B92270) and morpholine (B109124) rings, researchers can map how these changes influence biological activity. For instance, the introduction of different substituents on the pyridine ring can modulate electronic properties and steric interactions, leading to improved binding affinity and selectivity for target proteins. mdpi.com Similarly, modifications to the morpholine ring can impact the compound's pharmacokinetic profile.
Computational modeling and molecular docking studies are integral to this process. nih.gov These techniques allow for the in-silico prediction of how newly designed pyridylmorpholine analogs will bind to a target's active site, enabling the prioritization of compounds with the highest potential for synthesis and biological testing. nih.govnih.gov This computational pre-screening accelerates the discovery process and reduces the resources required for experimental work. nih.gov The synthesis of these rationally designed compounds often involves multi-step processes, starting from precursor molecules like substituted pyridine N-oxides and employing catalytic systems to build the desired molecular architecture. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyridylmorpholine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyridylmorpholine-based compounds. nih.govnih.govijirt.org These computational tools can analyze vast and complex datasets far more efficiently than traditional methods, accelerating multiple stages of the research pipeline. jddtonline.infomdpi.com
In the context of pyridylmorpholine research, AI and ML algorithms can be trained on existing chemical libraries and biological data to identify novel therapeutic targets and predict the activity of new virtual compounds. nih.govmdpi.com Machine learning models, such as deep neural networks and support vector machines, can be used for high-throughput virtual screening, rapidly filtering millions of potential derivatives to identify those with the most promise. nih.govijirt.org This significantly shortens the initial hit identification phase. nih.gov
Furthermore, AI can be employed for de novo drug design, where algorithms generate entirely new molecular structures optimized for specific properties. mdpi.com By providing the desired target profile, researchers can use generative models to propose novel pyridylmorpholine derivatives that possess enhanced potency and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. jddtonline.info This data-driven approach allows for the exploration of a much wider chemical space, potentially leading to the discovery of compounds with unprecedented therapeutic profiles. nih.govnih.gov
| AI/ML Application in Drug Discovery | Potential Impact on Pyridylmorpholine Research |
| Target Identification & Validation | Identification of novel biological targets for pyridylmorpholine compounds. jddtonline.info |
| High-Throughput Virtual Screening | Rapid screening of large virtual libraries to find promising hits. nih.gov |
| Predictive Modeling (QSAR/ADMET) | Prediction of biological activity and pharmacokinetic properties to prioritize candidates. jddtonline.info |
| De Novo Drug Design | Generation of novel pyridylmorpholine structures with optimized properties. mdpi.com |
| Synthetic Route Prediction | Optimization of chemical synthesis pathways for efficiency and sustainability. mdpi.com |
Exploration of Polymeric and Supramolecular Architectures Incorporating Pyridylmorpholine Units
A forward-looking research avenue involves the incorporation of 2-(Pyridin-2-yl)morpholine units into larger, more complex molecular systems, such as polymers and supramolecular assemblies. nih.govmdpi.com This strategy aims to create advanced materials and drug delivery systems that leverage the unique chemical properties of the pyridylmorpholine scaffold. The pyridine nitrogen atom, in particular, serves as an excellent coordination site for metal ions, opening the door to the creation of metallosupramolecular architectures. nih.govresearchgate.net
By linking pyridylmorpholine moieties, either as pendants on a polymer backbone or as building blocks in a self-assembling system, researchers can develop novel materials with tailored properties. For example, supramolecular coordination complexes (SCCs) can be formed through the coordination of pyridylmorpholine ligands with metal ions, resulting in well-defined shapes and sizes that can act as carriers for therapeutic agents. nih.gov These structures could potentially encapsulate drug molecules, releasing them in a controlled manner in response to specific biological stimuli. nih.gov
The development of supramolecular polymeric hydrogels is another promising area. nih.gov These networks are held together by dynamic, non-covalent interactions, which can include the host-guest chemistry involving pyridylmorpholine units. nih.gov Such materials could exhibit stimuli-responsive and self-healing properties, making them suitable for applications in tissue engineering and advanced drug delivery. The ability to tune the properties of these larger architectures by modifying the core pyridylmorpholine unit provides a high degree of modularity and control. researchgate.net
Development of Novel Therapeutic Applications Beyond Current Indications
While the pyridylmorpholine scaffold is known for certain biological activities, future research will focus on exploring its potential across a wider range of therapeutic areas. The structural versatility of pyridine and its derivatives has already been demonstrated in a plethora of medicinal applications, suggesting that pyridylmorpholine compounds could be effective against various diseases. nih.gov
Emerging research on related heterocyclic structures has revealed potential applications in areas such as:
Anti-fibrotic therapy : Novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have shown promising activity against fibrosis, indicating a potential avenue for pyridylmorpholine analogs. nih.gov
Antiviral agents : The development of novel pyrrole (B145914) and pyridine derivatives has been pursued for the treatment of viral infections like HIV and influenza. google.commdpi.com This suggests that pyridylmorpholine-based compounds could be designed as inhibitors of key viral enzymes or processes.
Oncology : Pyridine-containing compounds are prevalent in cancer therapy. nih.gov The rational design of pyridylmorpholine derivatives could lead to new agents that target specific pathways involved in cancer cell proliferation and survival, such as protein kinases. mdpi.com
Inflammatory Diseases : Arylpyridin-2-yl guanidine (B92328) derivatives have been identified as inhibitors of MSK1, a kinase involved in inflammatory pathways, with potential applications in conditions like asthma. mdpi.com This highlights the potential for pyridylmorpholine analogs in treating inflammatory disorders.
The strategy often involves creating hybrid molecules, where the pyridylmorpholine scaffold is combined with other pharmacologically active moieties to create multifunctional drugs with novel mechanisms of action. mdpi.com
Advancement of Sustainable and Scalable Synthetic Methodologies
As the potential applications of pyridylmorpholine compounds expand, so does the need for efficient, environmentally friendly, and scalable synthetic methods. Future research will increasingly focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable feedstocks.
One promising approach is the development of catalytic processes that can construct the pyridylmorpholine core in fewer steps and with higher atom economy. nih.gov For instance, research into the synthesis of pyridine bases from renewable resources like glycerol (B35011) represents a significant step towards sustainability. researchgate.net Applying similar bio-based feedstock strategies to the synthesis of pyridylmorpholine precursors could drastically reduce the environmental footprint of their production.
Furthermore, the optimization of reaction conditions to allow for manufacturing on an industrial scale is crucial for the translation of these compounds from the laboratory to clinical or commercial use. This includes the development of robust catalytic systems that can operate under milder conditions and are easily recoverable and reusable. The goal is to create synthetic pathways that are not only scientifically elegant but also economically viable and environmentally responsible, ensuring that the next generation of pyridylmorpholine compounds can be produced sustainably.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(Pyridin-2-yl)morpholine and its derivatives?
- Methodology : Synthesis typically involves reacting pyridin-2-yl amines with ethylene oxide under basic conditions (e.g., NaOH catalysis) to form the morpholine ring. For derivatives, multi-step reactions may include Suzuki-Miyaura coupling with boronate esters or palladium-catalyzed cross-coupling to introduce substituents. Reaction optimization focuses on temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation . Alternative routes use reductive amination or cyclization of halogenated intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Structural Elucidation : ¹H and ¹³C NMR for verifying ring substitution patterns and stereochemistry.
- Purity Assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to achieve >90% purity .
- Molecular Confirmation : High-resolution mass spectrometry (HRMS) or ESI-MS for molecular weight validation.
- Crystallography : Single-crystal X-ray diffraction (XRD) for coordination complexes, as demonstrated in cobalt(II) chloride complexes with pyridinyl ligands .
Q. How is this compound utilized in coordination chemistry?
- Methodology : The compound acts as a tetradentate or tridentate ligand in metal complexes. For example, cobalt(II) complexes with pyridinyl-morpholine ligands form dinuclear structures with tetrahedral coordination, analyzed via XRD. These complexes are studied for catalytic activity (e.g., oxidation reactions) or magnetic properties .
Advanced Research Questions
Q. How does the substitution pattern on the morpholine ring influence the biological activity of this compound derivatives?
- Methodology : Structure-activity relationship (SAR) studies use:
- Fluorinated Derivatives : Introduce difluoromethoxy or trifluoromethyl groups to enhance metabolic stability and target binding (e.g., enzyme inhibition assays with IC₅₀ values) .
- Halogenation : Bromine or iodine substituents improve cross-coupling reactivity for drug candidate diversification .
- Computational Modeling : Density functional theory (DFT) predicts electronic effects, while molecular docking (AutoDock/Vina) evaluates binding to biological targets like kinases .
Q. What are the challenges in optimizing reaction yields for this compound derivatives in multi-step syntheses?
- Methodology : Key challenges include:
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective synthesis .
- Side Reactions : Mitigating ring-opening under acidic conditions using protective groups (e.g., Boc for amines).
- Scale-Up : Continuous flow chemistry improves heat/mass transfer in exothermic steps (e.g., nitration or halogenation) .
Q. What in silico methods are employed to predict the pharmacological potential of this compound derivatives?
- Methodology :
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time (e.g., GROMACS for protein-ligand stability).
- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data (e.g., pIC₅₀) to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME assess absorption and toxicity profiles .
Q. How do electronic effects of substituents on the pyridine ring modulate reactivity in cross-coupling reactions?
- Methodology :
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups activate the pyridine ring for nucleophilic aromatic substitution (e.g., SNAr with amines or thiols).
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups hinder reactivity but improve stability in radical reactions.
- DFT Studies : Calculate Fukui indices to predict regioselectivity in palladium-catalyzed couplings .
Q. What experimental approaches are used to study enzyme interactions of this compound derivatives?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- Fluorescence Polarization : Assesses competitive displacement of fluorescent probes in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
